molecular formula C7H6ClN3O2S B1425974 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride CAS No. 1033464-75-3

2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

Cat. No.: B1425974
CAS No.: 1033464-75-3
M. Wt: 231.66 g/mol
InChI Key: QZQHYAJAYCBGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H6ClN3O2S and a molecular weight of 231.66 g/mol . It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in various fields, including chemistry and industry. This compound is typically found in a solid form and is known for its reactivity due to the presence of the sulfonyl chloride group.

Preparation Methods

The synthesis of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride involves several steps. One common method includes the reaction of 2-methylbenzotriazole with chlorosulfonic acid. The reaction is typically carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The reaction can be represented as follows:

2-methylbenzotriazole+chlorosulfonic acid2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride\text{2-methylbenzotriazole} + \text{chlorosulfonic acid} \rightarrow \text{this compound} 2-methylbenzotriazole+chlorosulfonic acid→2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride undergoes various chemical reactions, primarily due to the reactive sulfonyl chloride group. Some common types of reactions include:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can participate in such reactions under appropriate conditions.

Common reagents used in these reactions include amines, alcohols, thiols, and water. The major products formed depend on the specific reaction conditions and the nature of the nucleophile .

Scientific Research Applications

2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions are facilitated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride can be compared with other benzotriazole derivatives, such as:

    1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride: Similar in structure but with a different substitution pattern, leading to variations in reactivity and applications.

    2-methyl-2H-1,2,3-benzotriazole-5-sulfonyl chloride:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of derivatives that can be synthesized .

Properties

IUPAC Name

2-methylbenzotriazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O2S/c1-11-9-5-3-2-4-6(7(5)10-11)14(8,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQHYAJAYCBGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C2C=CC=C(C2=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033464-75-3
Record name 2-methyl-2H-benzo[d][1,2,3]triazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride
Reactant of Route 3
2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride
Reactant of Route 5
2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride
Reactant of Route 6
2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.